molecular formula C14H16ClN3S B13085567 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole

4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole

Cat. No.: B13085567
M. Wt: 293.8 g/mol
InChI Key: LXMMNIJNNLWQEJ-LZYBPNLTSA-N
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Description

4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of the Chloromethyl Group: This step involves the chloromethylation of the thiazole ring, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the Hydrazone Moiety: The hydrazone group can be introduced by reacting the thiazole derivative with a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the hydrazone moiety, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance its pharmacological properties.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(2-{[4-(methyl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole
  • 4-(Chloromethyl)-2-(2-{[4-(ethyl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole

Uniqueness

The uniqueness of 4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole lies in its specific structural features, such as the presence of the isopropyl group and the chloromethyl group. These features can influence its reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C14H16ClN3S

Molecular Weight

293.8 g/mol

IUPAC Name

4-(chloromethyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H16ClN3S/c1-10(2)12-5-3-11(4-6-12)8-16-18-14-17-13(7-15)9-19-14/h3-6,8-10H,7H2,1-2H3,(H,17,18)/b16-8+

InChI Key

LXMMNIJNNLWQEJ-LZYBPNLTSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)CCl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)CCl

Origin of Product

United States

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